molecular formula C14H17N3O4 B11790351 Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11790351
M. Wt: 291.30 g/mol
InChI Key: GINZSRNTAPLCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring through an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions on the phenyl ring.

    Esterification: The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the ethoxy group.

    Ethyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-4-21-11-6-5-10(7-12(11)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3

InChI Key

GINZSRNTAPLCDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.